molecular formula C10H8N4 B2568191 1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile CAS No. 99361-79-2

1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2568191
CAS No.: 99361-79-2
M. Wt: 184.202
InChI Key: MUDFGZJCEKNRFZ-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-1H-pyrazole-4-carbonitrile is an organic compound that features a pyrazole ring substituted with an aminophenyl group and a carbonitrile group

Scientific Research Applications

1-(4-Aminophenyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety information for 1-(4-Aminophenyl)pyrazole-4-carbonitrile indicates that it causes skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 1-(4-Aminophenyl)pyrazole-4-carbonitrile were not found in the retrieved papers, research in the field of pyrazole derivatives is ongoing due to their diverse biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-aminobenzonitrile with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 4-aminobenzonitrile with hydrazine hydrate in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

  • 1-(4-Aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • 1-(4-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxamide
  • 2-(4-Aminophenyl)benzothiazole derivatives

Comparison: 1-(4-Aminophenyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles. For instance, the presence of the carbonitrile group can influence its electronic properties and interactions with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(4-aminophenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-5-8-6-13-14(7-8)10-3-1-9(12)2-4-10/h1-4,6-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDFGZJCEKNRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=C(C=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99361-79-2
Record name 1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile
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